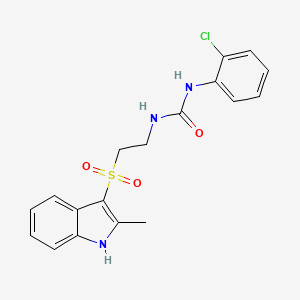
1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic molecule that exhibits significant biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
This compound belongs to a class of urea derivatives characterized by the presence of a chlorophenyl group and an indole moiety. Its structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The indole ring is known for its role in modulating neurotransmitter systems and influencing cell proliferation and apoptosis.
Anticancer Properties
Research indicates that the compound exhibits anticancer activity against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for tumor suppression.
- Cell Cycle Arrest : It can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
In vitro studies have demonstrated its efficacy against several cancer types, including breast, lung, and colon cancers.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example:
- Protein Kinases : It may inhibit kinases that are crucial for cancer cell survival and proliferation.
- Aminopeptidases : Similar compounds have shown competitive inhibition of aminopeptidase activity, suggesting a potential role in modulating immune responses.
Study 1: Antitumor Activity
In a study published in Wiley Online Library, researchers evaluated the anticancer effects of various indole derivatives, including this compound. The results indicated significant antiproliferative effects against Hela and A549 cell lines, with IC50 values highlighting its potency compared to other derivatives .
Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with specific enzymes. It was found to effectively inhibit the activity of certain protein kinases, which play critical roles in cancer progression. This inhibition was linked to reduced signaling through pathways associated with cell growth and survival .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that similar compounds exhibit varying degrees of biological activity based on their structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea | Indole ring; urea structure | Competitive inhibitor of ERAP1 |
| 1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea | Two chlorine substituents | Potential anti-cancer properties |
| 3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea | Lacks chlorophenyl group | Investigated for neuroprotective effects |
This table illustrates how variations in chemical structure can influence biological outcomes, emphasizing the unique properties of this compound.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12-17(13-6-2-4-8-15(13)21-12)26(24,25)11-10-20-18(23)22-16-9-5-3-7-14(16)19/h2-9,21H,10-11H2,1H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZABVLXYECBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














